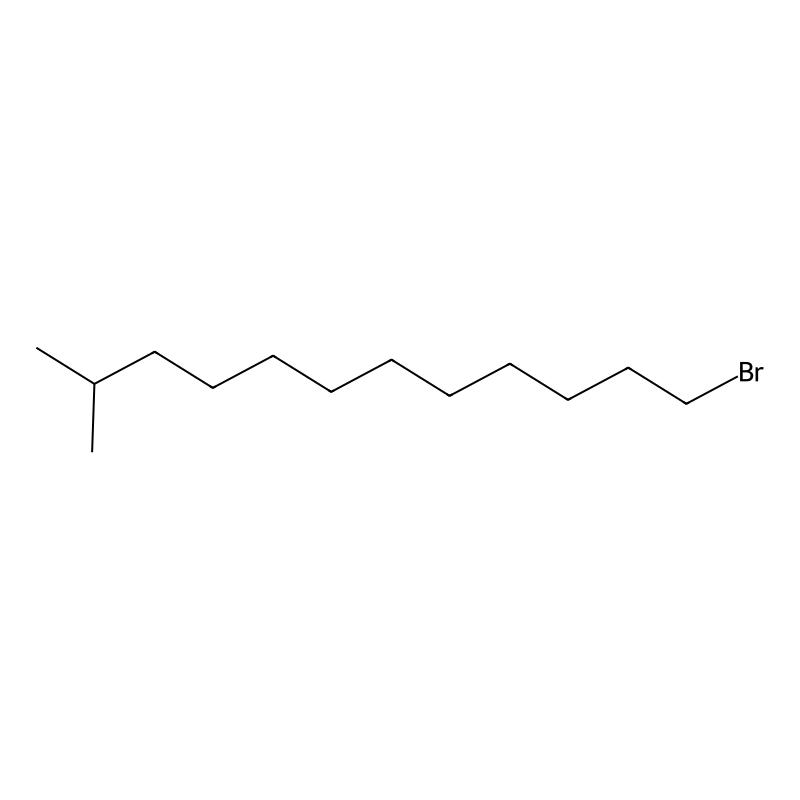1-Bromo-11-methyldodecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-11-methyldodecane is an organic compound with the chemical formula . It belongs to the class of bromoalkanes, specifically a brominated derivative of dodecane, where a bromine atom is substituted at the first carbon and a methyl group is present at the eleventh carbon. This compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties.
The structure of 1-Bromo-11-methyldodecane can be represented as follows:
Nucleophilic Substitution Reactions:
- In the presence of nucleophiles such as hydroxide ions or alkoxides, 1-bromo-11-methyldodecane can undergo reactions, where the bromine atom is replaced by the nucleophile.
Elimination Reactions:
- Under certain conditions, such as heating in the presence of a strong base, 1-bromo-11-methyldodecane may undergo elimination to form alkenes via mechanisms.
Halogenation:
- The compound can also be subjected to halogenation reactions where additional halogens may be introduced into the hydrocarbon chain under specific conditions.
1-Bromo-11-methyldodecane can be synthesized through several methods:
Halogenation of Dodecane:
- Dodecane can be treated with bromine in the presence of ultraviolet light to yield a mixture of brominated products, from which 1-bromo-11-methyldodecane can be isolated.
Alkylation Reactions:
- Another synthetic route involves the alkylation of 11-methyldodecanol with phosphorus tribromide or thionyl bromide to introduce the bromine atom at the first position.
1-Bromo-11-methyldodecane has potential applications in various fields:
Organic Synthesis:
- It serves as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.
Surfactants:
- Due to its hydrophobic alkyl chain and polar bromine atom, it may find use in formulating surfactants and emulsifiers.
Several compounds are structurally similar to 1-bromo-11-methyldodecane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromododecane | Straight-chain bromoalkane without methyl substitution | |
| 1-Bromo-10-methyldecane | Methyl group at the tenth carbon | |
| 1-Bromo-9-methylnonadecane | Longer carbon chain with methyl group | |
| 1-Bromoundecane | One carbon shorter than dodecane |
The unique aspect of 1-bromo-11-methyldodecane lies in its specific placement of the methyl group on the carbon chain, which influences its reactivity and potential biological properties compared to other bromoalkanes.








